molecular formula C3H4F3NO2 B10777074 Trifluoroalanine

Trifluoroalanine

Cat. No.: B10777074
M. Wt: 143.06 g/mol
InChI Key: HMJQKIDUCWWIBW-SFOWXEAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of non-racemic 3,3,3-trifluoroalanine can be achieved through a highly stereoselective enantiodivergent approach. One such method involves the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . The reduction can be carried out using reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminum hydride (DIBAH) .

Industrial Production Methods: While specific industrial production methods for trifluoroalanine are not extensively documented, the synthesis typically involves the use of commercially available starting materials such as trifluoropyruvic esters. The process may include steps like condensation, reduction, and hydrolysis under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Trifluoroalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while reduction can produce trifluoroethanol derivatives .

Comparison with Similar Compounds

Comparison: Trifluoroalanine is unique due to its specific structural configuration and the presence of three fluorine atoms, which impart distinct chemical and biological properties. Compared to other fluorinated amino acids, this compound exhibits higher stability and reactivity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C3H4F3NO2

Molecular Weight

143.06 g/mol

IUPAC Name

(2S)-2-amino-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m0/s1

InChI Key

HMJQKIDUCWWIBW-SFOWXEAESA-N

Isomeric SMILES

[C@H](C(=O)O)(C(F)(F)F)N

Canonical SMILES

C(C(=O)O)(C(F)(F)F)N

Origin of Product

United States

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